6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
6-(3-Chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiadiazine ring system, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Formation of Thiadiazine Ring: The thiadiazine ring is typically formed by the reaction of thiosemicarbazide with carbon disulfide, followed by cyclization with a suitable electrophile.
Introduction of Substituents: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions, while the ethyl and propyl groups can be added via alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
6-(3-Chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Mechanism of Action
The mechanism of action of 6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methoxyphenyl)-N-(2-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- 6-(3-Chlorophenyl)-N-(2-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Uniqueness
The presence of both chloro and methoxy groups in 6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-propyl-5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable subject for further research.
Properties
Molecular Formula |
C23H26ClN5O2S |
---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-N-(2-ethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H26ClN5O2S/c1-4-8-19-26-27-23-29(19)28-20(15-11-12-18(31-3)16(24)13-15)21(32-23)22(30)25-17-10-7-6-9-14(17)5-2/h6-7,9-13,20-21,28H,4-5,8H2,1-3H3,(H,25,30) |
InChI Key |
UDGLRUMGXVLPKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=CC=C3CC)C4=CC(=C(C=C4)OC)Cl |
Origin of Product |
United States |
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